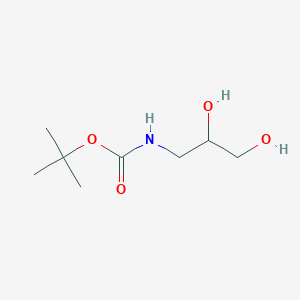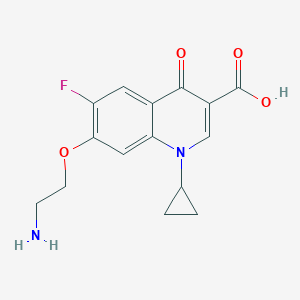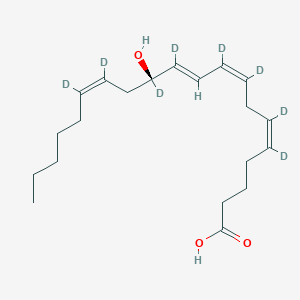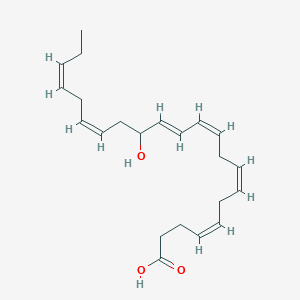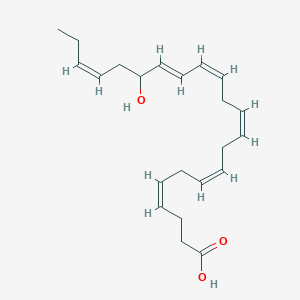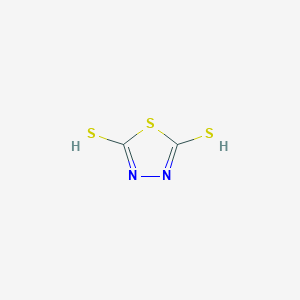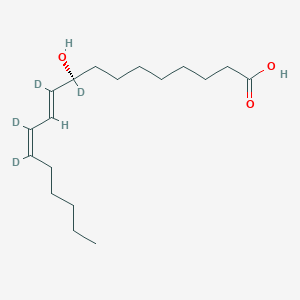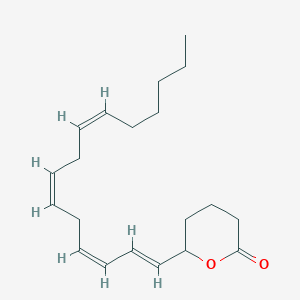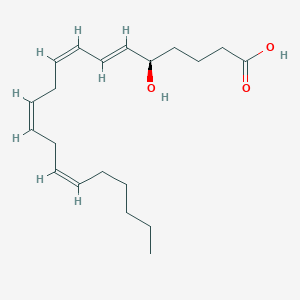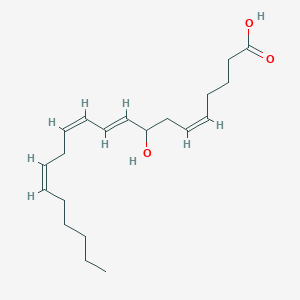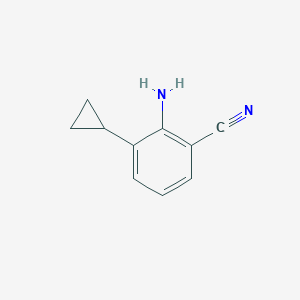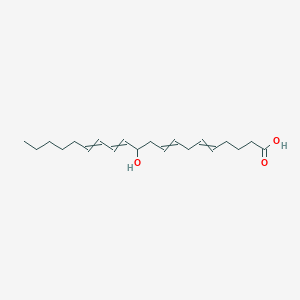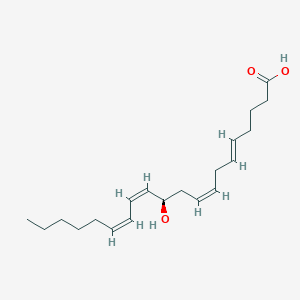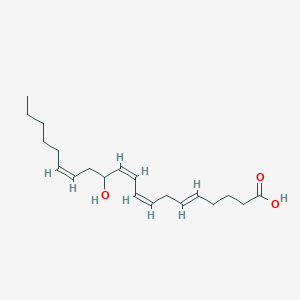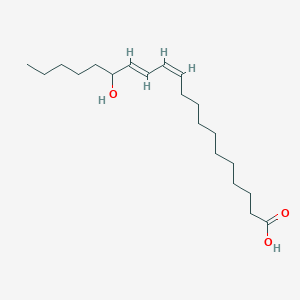
15-hydroxy-11Z,13E-eicosadienoic acid
Vue d'ensemble
Description
15-hydroxy-11Z,13E-eicosadienoic acid is a metabolite of arachidonic acid via the 15-lipoxygenase pathway . It may be involved in pulmonary anti-inflammatory responses through the inhibition of 5-lipoxygenase . It also suppresses the incorporation of thymidine and biosynthesis of prostaglandin E2 in tumor cell cultures .
Synthesis Analysis
15-hydroxy-11Z,13E-eicosadienoic acid is formed from eicosadienoic acid in macrophages . It inhibits 5-lipoxygenase (5-LO; IC 50 = 35 µM) .Molecular Structure Analysis
The molecular formula of 15-hydroxy-11Z,13E-eicosadienoic acid is C20H36O3 . Its exact mass is 324.266445 . The InChi Key is ZTRWPEHMGCHTIT-QWAPPMFBSA-N .Chemical Reactions Analysis
There are no reports in the literature of biological activity associated with 15-hydroxy-11Z,13E-eicosadienoic acid .Physical And Chemical Properties Analysis
The molecular formula of 15-hydroxy-11Z,13E-eicosadienoic acid is C20H36O3 . Its exact mass is 324.266445 . The InChi Key is ZTRWPEHMGCHTIT-QWAPPMFBSA-N .Applications De Recherche Scientifique
Modulation of Biological Responses
(15S)-Hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid (15-HETE) plays a role in modulating biological responses in various cell types. For instance, it can suppress the conversion of arachidonic acid into leukotriene B(4) in human polymorphonuclear leucocytes (PMN) by affecting substrate utilization. This modulation does not act as a direct 5-lipoxygenase inhibitor but influences the 5-lipoxygenation of arachidonic acid, suggesting its involvement in cellular processes like inflammation and immune response (Petrich, Ludwig, Kühn, & Schewe, 1996).
Cardiovascular Effects
15-HETE has been found to modulate the beta-adrenergic response of rat neonatal cardiomyocytes, indicating its role in heart function. This modulation involves its incorporation into phosphatidylinositol and the activation of protein kinase C, demonstrating its potential impact on cardiac signal transduction pathways (Wallukat, Morwinski, & Kühn, 1994).
Vascular and Cancer Cell Activities
15-HETE exhibits vasoconstrictive and antiproliferative activities, as seen in studies involving pulmonary arteries and vascular smooth muscle cells. It also inhibits proliferation and migration in certain cancer cell lines, highlighting its potential use in studying vascular and cancer cell biology (Pfister, Klimko, & Conrow, 2016).
Influence on Cell Activation and Plasticity
15-HETE can modulate cell activation in human polymorphonuclear neutrophils by affecting receptor agonist-triggered responses. It influences the production of superoxide anion and the exocytosis of granule constituents, shedding light on its role in cellular signaling and immune responses (Smith et al., 1993).
Role in Neuronal Function
In neuronal systems, 15-HETE has been observed to influence the plasticity of cholinoreceptors. This suggests its potential role in modulating neuronal signaling and synaptic plasticity, important for understanding nervous system function (Pivovarov & Egido-Villareal, 1994).
Chemotactic Properties
15-HETE shows potent eosinophil chemotactic properties, which are crucial in understanding inflammatory responses and immune cell migration. These chemotactic properties are significant in studying the role of eicosanoids in immune system regulation (Schwenk et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRWPEHMGCHTIT-QWAPPMFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274307 | |
| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid | |
CAS RN |
77159-57-0 | |
| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



